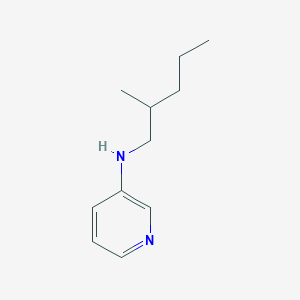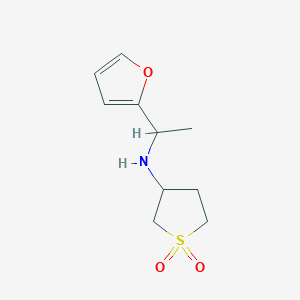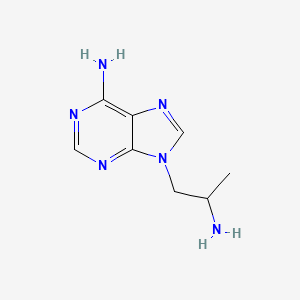
9-(2-aminopropyl)-9H-purin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(2-aminopropyl)-9H-purin-6-amine is a compound that belongs to the class of purine derivatives Purines are heterocyclic aromatic organic compounds that play a crucial role in various biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-aminopropyl)-9H-purin-6-amine typically involves the reaction of a purine derivative with a suitable aminopropylating agent. One common method involves the use of 6-chloropurine as the starting material, which undergoes nucleophilic substitution with 2-aminopropylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as purification and crystallization to obtain the compound in high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
9-(2-aminopropyl)-9H-purin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the purine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a diverse range of purine derivatives.
Scientific Research Applications
9-(2-aminopropyl)-9H-purin-6-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex purine derivatives.
Biology: Studied for its potential role in cellular processes and as a probe for investigating purine metabolism.
Medicine: Explored for its potential therapeutic applications, including as an antiviral or anticancer agent.
Industry: Utilized in the development of new materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of 9-(2-aminopropyl)-9H-purin-6-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for purine receptors, modulating their activity and influencing various cellular processes. It may also inhibit certain enzymes involved in purine metabolism, leading to altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-aminopropylbenzofuran (APB): A compound with similar aminopropyl functionality but a different core structure.
2-aminopropylindole (API): Another compound with an aminopropyl group attached to an indole ring.
2-aminopropylbenzo[β]thiophene (APBT): A sulfur-containing analog of APB and API.
Uniqueness
9-(2-aminopropyl)-9H-purin-6-amine is unique due to its purine core structure, which distinguishes it from other aminopropyl derivatives. This unique structure imparts specific biological activities and potential therapeutic applications that are not observed in other similar compounds.
Properties
Molecular Formula |
C8H12N6 |
|---|---|
Molecular Weight |
192.22 g/mol |
IUPAC Name |
9-(2-aminopropyl)purin-6-amine |
InChI |
InChI=1S/C8H12N6/c1-5(9)2-14-4-13-6-7(10)11-3-12-8(6)14/h3-5H,2,9H2,1H3,(H2,10,11,12) |
InChI Key |
DKXJFMZGMDDBCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C=NC2=C(N=CN=C21)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


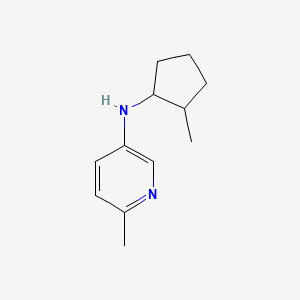
![4-[(3-Methylcyclopentyl)amino]butan-2-ol](/img/structure/B13271742.png)
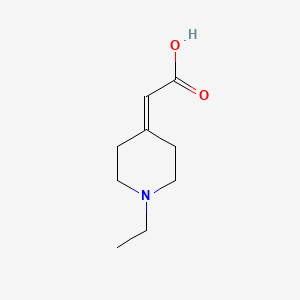
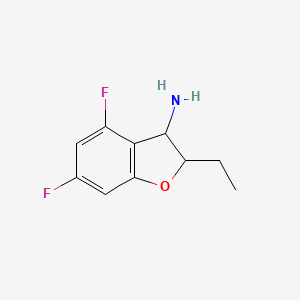
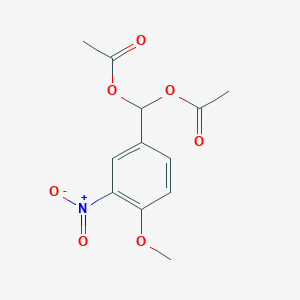
![3-[(3-Methylbutyl)amino]benzonitrile](/img/structure/B13271752.png)
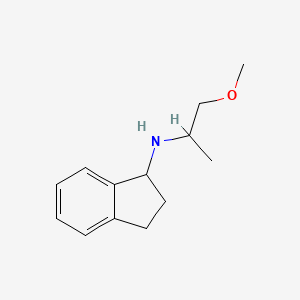

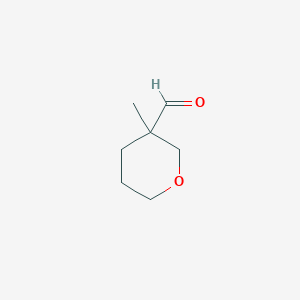
![5-Aminospiro[2.3]hexane-1-carboxamide](/img/structure/B13271822.png)
![5-Bromo-3-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B13271829.png)
![5-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-3-methyl-1,2,4-oxadiazole hydrochloride](/img/structure/B13271830.png)
